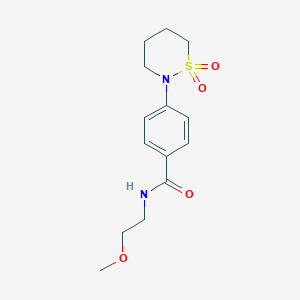

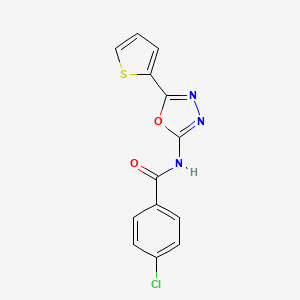

![molecular formula C13H11NO4 B2491998 8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one CAS No. 1255785-81-9](/img/structure/B2491998.png)

8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one involves innovative methods that offer high yields and regioselective outcomes. For instance, the one-step formation of furo[3,2-c]quinolin-4(5H)-ones, which share structural similarities, can be achieved through a novel [2+3] photoaddition process, demonstrating the effectiveness of light-mediated reactions in synthesizing complex quinolinone derivatives (Suginome et al., 1991).

Molecular Structure Analysis

The molecular structure of quinolinone derivatives, including 8-methoxy variants, has been extensively studied using techniques like X-ray diffraction and NMR assignments. These analyses provide insights into the compound's conformation, electronic structure, and the effects of substitution on its properties. For example, a detailed theoretical study using DFT methods has shed light on the local reactivity descriptors of similar compounds, aiding in understanding their molecular behavior (Sobarzo-Sánchez et al., 2006).

Chemical Reactions and Properties

Quinolinone derivatives exhibit a range of chemical reactions, including photochemical processes and interactions with biological molecules. These reactions are crucial for their applications in medicinal chemistry and material science. The study of 4-hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones has shown that these compounds have significant biological activities, offering a potential for photochemotherapeutic applications (Chilin et al., 2003).

Physical Properties Analysis

The physical properties of quinolinone derivatives, such as solubility, melting point, and crystal structure, are essential for their practical applications. Studies focusing on solvent-free synthesis methods highlight the environmental benefits and efficiency of producing quinolinone derivatives, which also influence their physical properties (Wu Xiao-xi, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the applications of quinolinone derivatives. Ultrasound-promoted synthesis methods have been developed to enhance the reaction rates and yields of these compounds, showcasing the innovation in green chemistry approaches (Azarifar & Sheikh, 2012).

科学的研究の応用

Chemical Transformations

- Ring Transformations : The treatment of 8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one derivatives with phosphoryl chloride under reflux can lead to novel ring transformations. Specifically, 8-substituted derivatives undergo a process resulting in products like 2,12-dimethoxy-5,9-dimethyl-7H-[1]benzazepino-[1',2' : 1,2]pyrrolo[5,4-b]quinoline and 5-chloromethyl-2,11-dimethoxy-5,8-di-methyl-5,6-dihydroquino[1',2' : 1,2]pyrrolo-[5,4-b]quinoline (Stringer et al., 1984).

Photoreactivity and Photoaddition

- Photoaddition Reactions : this compound derivatives can participate in unique photoaddition reactions. For instance, a study reported the one-step formation of furo[3,2-c]quinolin-4(5H)-ones, involving a [2+3] photoaddition between methoxy-substituted 4-hydroxyquinolin-2-one and alkenes (Suginome et al., 1991).

Biological Activities

- Antimicrobial Properties : this compound derivatives have been synthesized and evaluated for their antimicrobial properties. For example, certain 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids showed significant activity against gram-negative microorganisms and Staphylococcus aureus (Agui et al., 1977).

Chemical Synthesis and Derivatives

- Synthesis of Derivatives : The chemical synthesis of various derivatives of this compound has been a subject of research, exploring different substituents and their effects. One study focused on the synthesis of 6-substituted 9-methoxy-11H-indeno[1,2-c]quinoline-11-one derivatives as potential anticancer agents (Tseng et al., 2012).

Phototoxicity Reduction

- Reduced Phototoxicity : In the context of fluoroquinolones, the introduction of a methoxy group at the 8 position, as in the case of Q-35 (8-OCH3), has been found to significantly reduce phototoxicity under long-wave UV light exposure. This highlights the potential of methoxy substitutions in reducing adverse photoreactions (Marutani et al., 1993).

Nucleophilic Substitution

- Nucleophilic Substitution Reactions : Research has explored the nucleophilic substitution reactions involving methoxy groups in quinolines, leading to the formation of quinolones. This process underscores the chemical versatility and reactivity of methoxy-substituted quinolines (Dyablo & Pozharskii, 2019).

作用機序

Target of Action

Many compounds with a quinoline structure are known to interact with various enzymes and receptors in the body. For example, some quinoline derivatives have been found to interact with cyclin-dependent kinases, which play a crucial role in cell cycle regulation .

Biochemical Pathways

The exact pathways affected would depend on the specific targets of the compound. For example, if the compound targets cyclin-dependent kinases, it could affect cell cycle regulation and potentially have anti-cancer effects .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anti-cancer effects, it could lead to cell cycle arrest and apoptosis in cancer cells .

将来の方向性

特性

IUPAC Name |

8-methoxy-2,3-dihydro-[1,4]dioxepino[6,5-c]quinolin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-16-10-4-2-3-8-11(10)14-7-9-12(8)17-5-6-18-13(9)15/h2-4,7H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVDCQNKYFVPFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C3C(=CN=C21)C(=O)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

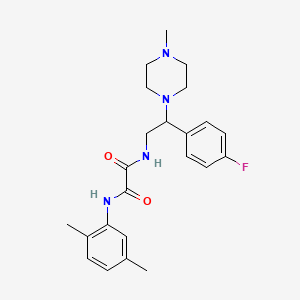

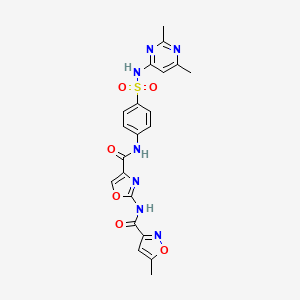

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491918.png)

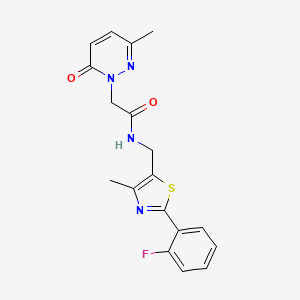

![1-[(3,4-Dichlorophenyl)methyl]piperidin-3-ol](/img/structure/B2491925.png)

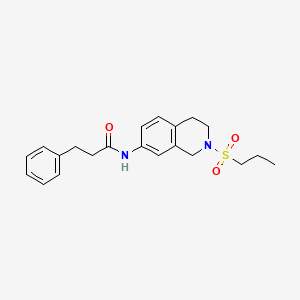

![N-(4-chlorobenzyl)-2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2491926.png)

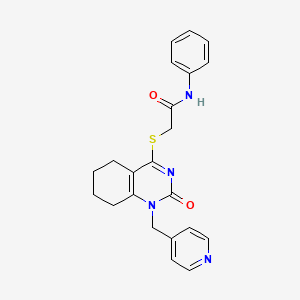

![3-methyl-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491929.png)

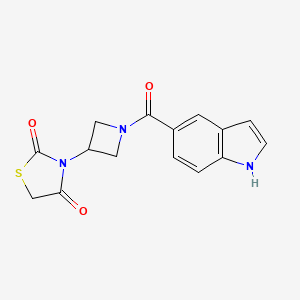

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2491930.png)

![(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide](/img/structure/B2491932.png)